REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([O:15][CH3:16])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]COCC.CN(CCN(C)C)C.[Li]CCCC.IC>>[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([O:15][CH3:16])=[N:11][CH:12]=[CH:13][C:14]=1[CH3:17])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=NC=CC1)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Recooling to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
by warming to room temperature for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=NC=CC1C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |